molecular formula C15H22BrN3O2 B7058259 N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide

N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide

Cat. No.: B7058259
M. Wt: 356.26 g/mol
InChI Key: QVLCAQIWDPDRFD-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide is a synthetic organic compound that features a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the ethyl and oxane moieties .

Mechanism of Action

The mechanism by which N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethyl and oxane groups may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide is unique due to the combination of the bromopyrimidine moiety with the ethyl and oxane groups.

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-3-4-13-7-11(5-6-21-13)15(20)19-10(2)14-17-8-12(16)9-18-14/h8-11,13H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCAQIWDPDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)NC(C)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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